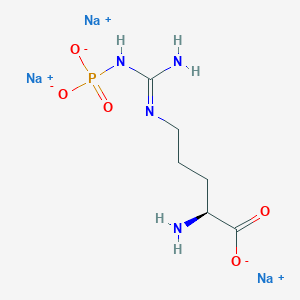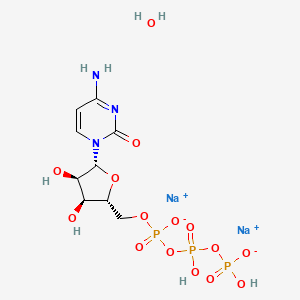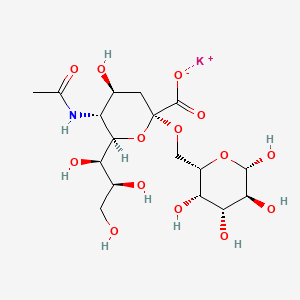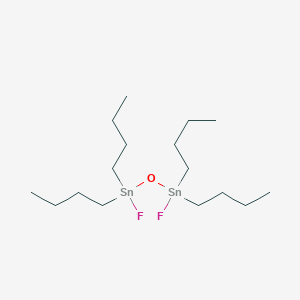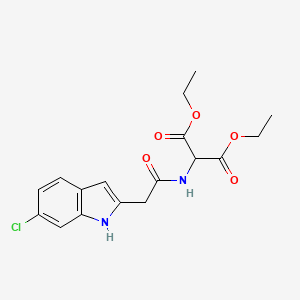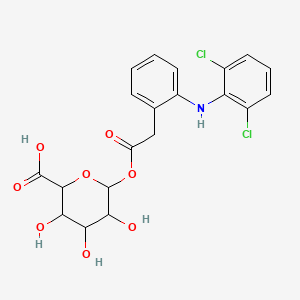
Diclofenac acyl-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diclofenac acyl-D-glucuronide is a metabolite of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the conjugation of diclofenac with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. This compound is known for its role in drug metabolism and its potential involvement in adverse drug reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diclofenac acyl-D-glucuronide involves the conjugation of diclofenac with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The process can be carried out in vitro using liver microsomes or recombinant enzymes .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of bioreactors and optimized reaction conditions ensures efficient production. The final product is often purified using chromatographic techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Diclofenac acyl-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to diclofenac and glucuronic acid under acidic or basic conditions.
Transacylation: It can react with nucleophiles such as glutathione, leading to the formation of diclofenac-S-acyl-glutathione.
Acyl Migration: The acyl group can migrate within the glucuronide molecule, forming various isomers.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Transacylation: Glutathione or other nucleophiles.
Acyl Migration: Occurs spontaneously under physiological conditions
Major Products:
Hydrolysis: Diclofenac and glucuronic acid.
Transacylation: Diclofenac-S-acyl-glutathione.
Acyl Migration: Various isomers of this compound.
Aplicaciones Científicas De Investigación
Diclofenac acyl-D-glucuronide has several scientific research applications:
Drug Metabolism Studies: It is used to study the metabolism of diclofenac and its interactions with other drugs.
Toxicology: Research on its role in adverse drug reactions, particularly liver toxicity.
Pharmacokinetics: Studies on its distribution, clearance, and interaction with drug transporters.
Biochemistry: Investigation of its reactivity with proteins and other biomolecules.
Mecanismo De Acción
Diclofenac acyl-D-glucuronide exerts its effects primarily through its reactivity with proteins and other biomolecules. The compound can form covalent adducts with proteins, potentially leading to immune-mediated adverse reactions. This reactivity is due to the presence of the acyl group, which can undergo transacylation and glycation reactions . The molecular targets include various proteins in the liver and other tissues, and the pathways involved are related to drug metabolism and immune response .
Comparación Con Compuestos Similares
- Ibuprofen acyl-D-glucuronide
- Naproxen acyl-D-glucuronide
- Ketoprofen acyl-D-glucuronide
Comparison: Diclofenac acyl-D-glucuronide is unique due to its high reactivity and potential to form protein adducts. While other NSAID acyl glucuronides also undergo similar reactions, this compound is particularly notable for its involvement in liver toxicity and immune-mediated adverse reactions .
Propiedades
IUPAC Name |
6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYYSIYCILNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
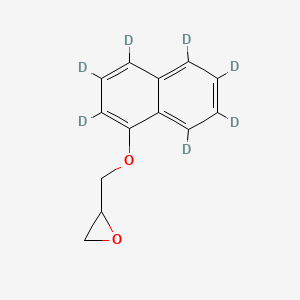
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)

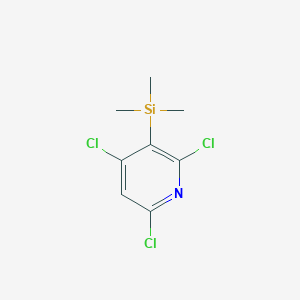
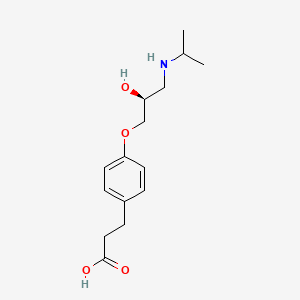
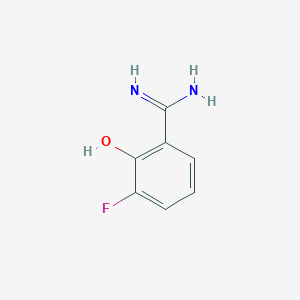
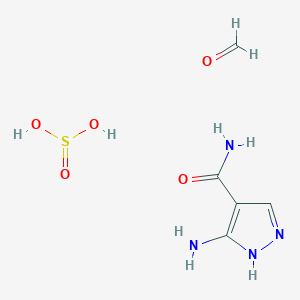
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
